REACTION_CXSMILES
|
Cl[CH2:2][O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[NH:11]1[CH:15]=[CH:14][CH:13]=[N:12]1>CN(C=O)C>[CH2:4]([O:3][CH2:2][N:11]1[CH:15]=[CH:14][CH:13]=[N:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
ClCOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of concentrated aqueous NH3 (1 mL)
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel (elution with DCM/MeOH 1:20)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |